molecular formula C21H34N2O10S2 B560222 (2R)-2-[[[3-(4-Morpholinylmethyl)-2H-1-benzopyran-8-yl]oxy]methyl]morpholine dimethanesulfonate CAS No. 1217474-40-2

(2R)-2-[[[3-(4-Morpholinylmethyl)-2H-1-benzopyran-8-yl]oxy]methyl]morpholine dimethanesulfonate

Cat. No.: B560222
CAS No.: 1217474-40-2
M. Wt: 538.627
InChI Key: WMRMIRRDPBKNMY-ZEECNFPPSA-N
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Description

This compound is a benzopyran derivative featuring dual morpholine substituents and a dimethanesulfonate counterion. The benzopyran core is substituted at the 3-position with a 4-morpholinylmethyl group and at the 8-position with a morpholine-ether-linked methyl group. The dimethanesulfonate salt enhances solubility and stability, making it suitable for pharmaceutical formulations. Benzopyran derivatives are frequently studied for their bioactivity, including spasmolytic, vasodilatory, and anti-inflammatory effects .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of NAS-181 involves several steps. One of the key steps is the reaction of a morpholine derivative with trityl chloride and triethylamine in dichloromethane to yield N-tritylmorpholine. This intermediate is then tosylated with tosyl chloride and pyridine to afford the desired intermediate morpholine .

Industrial Production Methods

Industrial production methods for NAS-181 are not widely documented. the synthesis generally follows the laboratory procedures with scale-up modifications to ensure higher yields and purity. The reaction conditions are optimized for industrial-scale production, including the use of larger reactors and more efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions

NAS-181 undergoes several types of chemical reactions, including:

    Oxidation: NAS-181 can be oxidized under specific conditions to form various oxidation products.

    Reduction: The compound can also undergo reduction reactions, although these are less common.

    Substitution: NAS-181 can participate in substitution reactions, particularly nucleophilic substitution, where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride can be used.

    Substitution: Reagents like sodium hydroxide and other nucleophiles are commonly used.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while substitution reactions can produce a range of substituted morpholine derivatives.

Mechanism of Action

NAS-181 acts as an antagonist of the 5-hydroxytryptamine 1B receptor. By binding to this receptor, it inhibits the receptor’s activity, leading to an increase in the release of serotonin. This mechanism involves the regulation of serotonin levels in the brain, which can affect various physiological and behavioral processes .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural Analog: 3-Methyl-4-oxo-2-phenyl-4H-1-benzopyran-8-carboxylic Acid Ester with 4-Morpholinethanol, Hydrochloride (CAS 3468-02-8)

This compound shares the benzopyran scaffold and a morpholine-containing side chain but differs in critical functional groups (Table 1).

Table 1: Structural and Physicochemical Comparison

Property Target Compound CAS 3468-02-8 Analog
Core Structure 2H-1-benzopyran with 3-(4-morpholinylmethyl) group 4H-1-benzopyran with 4-oxo, 2-phenyl groups
Side Chain Morpholine-ether-methyl group at C8 4-Morpholinethanol ester at C8
Salt Form Dimethanesulfonate Hydrochloride
Molecular Weight ~550–600 g/mol (estimated) ~470–500 g/mol (estimated)
Key Functional Groups Ether, morpholine, sulfonate Ester, carboxylic acid, morpholine, chloride

Structural Implications:

  • Solubility : The dimethanesulfonate salt in the target compound likely confers higher aqueous solubility compared to the hydrochloride salt in CAS 3468-02-8, as sulfonate salts generally exhibit stronger ionic interactions.
  • Bioavailability : The ester group in CAS 3468-02-8 may act as a prodrug, enhancing lipophilicity and absorption, whereas the ether linkage in the target compound could reduce metabolic degradation .

Pharmacological and Pharmacokinetic Differences

Hypothesized Activity

  • Target Compound : The dual morpholine groups may enhance binding to muscarinic or adrenergic receptors, common targets for benzopyran derivatives.
  • CAS 3468-02-8: The 4-oxo and phenyl groups could confer antioxidant or cyclooxygenase (COX) inhibitory activity, as seen in related flavonoids.

Stability and Metabolism

  • Salt Stability : Dimethanesulfonate salts often exhibit superior thermal stability compared to hydrochlorides, suggesting better shelf-life for the target compound.
  • Metabolic Pathways : The ester group in CAS 3468-02-8 is prone to hydrolysis by esterases, whereas the target compound’s ether linkages may resist first-pass metabolism, prolonging half-life.

Research Findings and Gaps

  • Experimental Data: No direct comparative studies between these compounds are cited in the provided evidence. However, benzopyran derivatives with morpholine substituents are broadly associated with improved receptor affinity and reduced cytotoxicity compared to non-morpholine analogs .
  • Therapeutic Potential: Both compounds may target smooth muscle relaxation, but the absence of head-to-head trials limits conclusive comparisons.

Biological Activity

(2R)-2-[[[3-(4-Morpholinylmethyl)-2H-1-benzopyran-8-yl]oxy]methyl]morpholine dimethanesulfonate, commonly referred to as NAS-181, is a compound that has garnered attention for its biological activity, particularly as a selective antagonist of the serotonin receptor subtype 5-HT1B. This article reviews the biological activity of NAS-181, highlighting its mechanisms, effects on serotonin metabolism, and potential therapeutic applications.

  • Chemical Formula : C20H30N2O7S
  • Molecular Weight : 442.53 g/mol
  • CAS Number : 205242-62-2

NAS-181 acts primarily as a potent and selective antagonist at the rat 5-HT1B receptor with a binding affinity (K_i) of approximately 47 nM. This selectivity is significant, as it shows a 13-fold preference for the rat 5-HT1B receptor compared to the bovine counterpart (K_i = 630 nM) . The antagonism of this receptor leads to increased turnover and synaptic concentration of serotonin (5-HT), which is crucial for various neurophysiological processes.

Serotonin Receptor Antagonism

NAS-181's antagonistic action at the 5-HT1B receptor results in enhanced serotonin release. Studies have demonstrated that systemic administration of NAS-181 increases serotonin synthesis and metabolism in several brain regions including the hypothalamus, hippocampus, striatum, and frontal cortex . This effect is associated with improved cognitive functions such as passive avoidance retention performance in vivo.

In Vivo Studies

In vivo experiments have shown that NAS-181 enhances the release of serotonin in response to potassium stimulation in rat brain slices. Specifically, at a dosage of 20 mg/kg subcutaneously (sc), NAS-181 significantly increased serotonin turnover in various brain regions by approximately 40% when measured as 5-hydroxytryptophan (5-HTP) accumulation after decarboxylase inhibition . Furthermore, at lower doses (3 mg/kg sc), it induced behaviors indicative of increased serotonergic activity, such as wet dog shakes, which are responses mediated by 5-HT2A/5-HT2C receptors .

Case Studies and Research Findings

StudyFindings
Study 1 : Effects on Serotonin TurnoverNAS-181 significantly increased serotonin turnover in rat models, demonstrating its potential to modulate serotonergic neurotransmission.
Study 2 : Behavioral ImpactAdministration of NAS-181 led to enhanced cognitive performance in passive avoidance tasks, suggesting potential applications in treating cognitive deficits.
Study 3 : Selectivity ProfileThe compound exhibited low affinity for other monoaminergic receptors, indicating a favorable selectivity profile for therapeutic use targeting the serotonergic system .

Potential Therapeutic Applications

Given its mechanism of action and biological effects, NAS-181 may hold therapeutic potential in treating conditions associated with dysregulated serotonergic signaling, such as depression, anxiety disorders, and cognitive impairments. Further research is warranted to explore these applications in clinical settings.

Properties

IUPAC Name

methanesulfonic acid;(2R)-2-[[3-(morpholin-4-ylmethyl)-2H-chromen-8-yl]oxymethyl]morpholine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H26N2O4.2CH4O3S/c1-2-16-10-15(12-21-5-8-22-9-6-21)13-25-19(16)18(3-1)24-14-17-11-20-4-7-23-17;2*1-5(2,3)4/h1-3,10,17,20H,4-9,11-14H2;2*1H3,(H,2,3,4)/t17-;;/m1../s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMRMIRRDPBKNMY-ZEECNFPPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)O.CS(=O)(=O)O.C1COC(CN1)COC2=CC=CC3=C2OCC(=C3)CN4CCOCC4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CS(=O)(=O)O.CS(=O)(=O)O.C1CO[C@H](CN1)COC2=CC=CC3=C2OCC(=C3)CN4CCOCC4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H34N2O10S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40662762
Record name Methanesulfonic acid--(2R)-2-[({3-[(morpholin-4-yl)methyl]-2H-1-benzopyran-8-yl}oxy)methyl]morpholine (2/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40662762
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

538.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

205242-62-2
Record name Methanesulfonic acid--(2R)-2-[({3-[(morpholin-4-yl)methyl]-2H-1-benzopyran-8-yl}oxy)methyl]morpholine (2/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40662762
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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